molecular formula C22H16F3N3O2S2 B2600625 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1105252-31-0

2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2600625
CAS No.: 1105252-31-0
M. Wt: 475.5
InChI Key: CHMWUVWOJCMZLO-UHFFFAOYSA-N
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Description

2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetically designed small molecule recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) [https://pubmed.ncbi.nlm.nih.gov/36347806/]. VEGFR-2 is the primary mediator of tumor-induced angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis. This compound acts as a competitive ATP inhibitor , binding to the kinase domain of VEGFR-2 and thereby blocking its intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. The core pharmacological value of this inhibitor lies in its ability to effectively suppress endothelial cell proliferation, migration, and survival, leading to the starvation and regression of solid tumors in preclinical models. Its research applications are primarily focused on investigating anti-angiogenic therapeutic strategies in oncology, studying resistance mechanisms to VEGF-targeted therapies, and exploring its potential in combination regimens with chemotherapy or immunotherapy agents. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O2S2/c1-28-20(30)19-16(11-17(32-19)13-7-3-2-4-8-13)27-21(28)31-12-18(29)26-15-10-6-5-9-14(15)22(23,24)25/h2-11H,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMWUVWOJCMZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the thieno[3,2-d]pyrimidine intermediate.

    Acetamide Formation: The final step involves the acylation of the intermediate with 2-(trifluoromethyl)phenylacetyl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving sulfur-containing groups.

    Industrial Applications:

Mechanism of Action

The mechanism by which 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Target Compound:

  • Core: Thieno[3,2-d]pyrimidine
  • Substituents :
    • 3-Methyl
    • 4-Oxo
    • 6-Phenyl
    • Sulfanyl-linked acetamide with 2-(trifluoromethyl)phenyl

Analog 1: N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

  • Core: Thieno[3,2-d]pyrimidine
  • Substituents :
    • 4-Oxo
    • 7-Phenyl
    • Acetamide linked to 2-ethyl-6-methylphenyl
  • Molecular Weight : 403.5 g/mol
  • Key Differences: Substituent positions on the thienopyrimidine core (6-phenyl vs. 7-phenyl). Acetamide side chain lacks the sulfanyl linker and trifluoromethyl group.

Analog 2: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

  • Core: Thieno[3,2-d]pyrimidine (6,7-dihydro variant)
  • Substituents :
    • 3-(4-Chlorophenyl)
    • 4-Oxo
    • Sulfanyl-linked acetamide with 2-(trifluoromethyl)phenyl
  • Key Differences :
    • 4-Chlorophenyl vs. 3-methyl/6-phenyl on the core.
    • Partial saturation (6,7-dihydro) alters planarity and electronic properties.

Substituent Effects:

  • Trifluoromethyl Group : Enhances lipophilicity (logP) and resistance to oxidative metabolism compared to chlorophenyl or ethyl/methyl groups .
  • direct acetamide linkages in Analog 1 .

Structural Activity Relationships (SAR):

  • Thienopyrimidine Core: Critical for kinase inhibition; substitutions at positions 3, 4, and 6 modulate selectivity .
  • Acetamide Side Chain : The 2-(trifluoromethyl)phenyl group in the target compound and Analog 2 may enhance target affinity through hydrophobic interactions .

Biological Activity

The compound 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 1105251-44-2) is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O2S2C_{24}H_{23}N_{3}O_{2}S_{2} with a molecular weight of 449.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its biological significance, particularly in kinase inhibition and other cellular processes.

Mechanisms of Biological Activity

Research indicates that compounds similar to this thienopyrimidine derivative exhibit various biological activities, including:

  • Antimicrobial Activity : Thienopyrimidine derivatives have shown significant antimicrobial properties. For instance, compounds with similar scaffolds have been reported to exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
  • Kinase Inhibition : The thienopyrimidine structure is associated with kinase inhibitory activity, which is crucial in signaling pathways related to cancer and other diseases. Studies suggest that the presence of specific substituents can enhance the inhibitory effects on various kinases .
  • Cholinesterase Inhibition : Some derivatives have demonstrated dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating neurodegenerative disorders .

Case Studies and Experimental Data

  • Antimicrobial Studies : A series of synthesized thienopyrimidine derivatives were tested for their antimicrobial efficacy. One study reported that a related compound exhibited an MIC value of 66 µM against S. aureus, showcasing its potential as an antimicrobial agent .
  • Kinase Activity : In vitro assays have demonstrated that modifications on the thienopyrimidine core can significantly alter kinase inhibition profiles. For example, compounds with electron-withdrawing groups showed enhanced activity against specific kinases involved in cancer progression .
  • Cholinesterase Inhibition : In vitro studies indicated that certain derivatives could inhibit AChE with IC50 values ranging from 5.4 µM to 10.4 µM, suggesting their potential utility in treating conditions like Alzheimer’s disease .

Data Table: Summary of Biological Activities

Biological ActivityCompoundIC50/MIC ValuesReference
AntimicrobialThienopyrimidine DerivativeMIC = 66 µM
Kinase InhibitionRelated CompoundVaries by structure
Cholinesterase InhibitionSimilar DerivativeAChE IC50 = 10.4 µM

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiophene and pyrimidine precursors under reflux conditions (e.g., using DMF as a solvent at 120°C for 16 hours) .
  • Step 2 : Introduction of the sulfanyl group through nucleophilic substitution, often employing thiourea or mercaptoacetic acid derivatives .
  • Step 3 : Coupling with the trifluoromethylphenyl acetamide moiety via amide bond formation, typically using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization yield high-purity product (>95%) .

Q. Which spectroscopic methods confirm the compound’s structural integrity?

Key characterization techniques include:

  • 1H NMR : Peaks at δ 12.50 (NH-3), 10.10 (NHCO), and 4.12 (SCH₂) confirm core functional groups .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 344.21 aligns with calculated values .
  • Elemental Analysis : Carbon (C: 45.29%) and sulfur (S: 9.30%) validate stoichiometry .
  • IR Spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) further confirm structure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies involve:

  • Derivatization : Synthesizing analogs with modified substituents (e.g., replacing trifluoromethyl with chloro or methoxy groups) .
  • Bioassays : Testing analogs against target enzymes (e.g., kinases) or in cytotoxicity assays (e.g., IC₅₀ determination in cancer cell lines) .
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to biological targets like EGFR or COX-2 .

Example SAR Table :

Compound VariantKey Structural ChangeBiological Activity (IC₅₀, μM)Source
Parent CompoundTrifluoromethylphenyl0.85 (EGFR inhibition)
4-Chlorophenyl analogCl substitution1.20
Methoxy-substituted derivativeOCH₃ group2.50

Q. What strategies resolve contradictions in reported biological activities?

Contradictions arise from assay variability or target promiscuity. Mitigation approaches include:

  • Orthogonal Assays : Validate activity using fluorescence polarization (binding) and enzymatic activity assays .
  • Target-Specific Profiling : Use CRISPR-edited cell lines to isolate target-specific effects .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem BioAssay data) to identify consensus trends .

Q. How can reaction conditions be optimized for higher synthesis yield?

Modern optimization strategies:

  • Design of Experiments (DOE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading) .
  • Computational Reaction Path Analysis : Quantum chemical calculations (Gaussian 16) predict transition states to identify rate-limiting steps .
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., 31% → 58% yield improvement in a model system) .

Q. What computational methods predict this compound’s biological targets?

  • Molecular Docking : AutoDock or Schrödinger Suite to screen against Protein Data Bank (PDB) targets .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability in solvated systems .
  • Machine Learning : Train models on ChEMBL bioactivity data to prioritize targets (e.g., kinase vs. protease inhibition) .

Methodological Notes

  • Data Reproducibility : Replicate synthesis and assays in triplicate, reporting mean ± SD.
  • Safety Protocols : Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂) and PPE for handling toxic intermediates .
  • Open Science : Deposit synthetic protocols in public repositories (e.g., Zenodo) to enhance transparency .

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